

Technical Guide: 3-[(3-Bromobenzyl)oxy]benzaldehyde

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Compound of Interest

Compound Name:	3-[(3-Bromobenzyl)oxy]benzaldehyde
CAS No.:	137489-76-0
Cat. No.:	B1336169

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A Bifunctional Scaffold for Divergent Library Synthesis in Medicinal Chemistry

Executive Summary

This technical guide analyzes **3-[(3-Bromobenzyl)oxy]benzaldehyde** (CAS: 137489-76-0), a critical intermediate in the synthesis of small-molecule therapeutics. As a Senior Application Scientist, I define this molecule not merely as a reagent, but as a "Gateway Scaffold"—a structural motif that possesses two distinct, orthogonal reactive handles (an aldehyde and an aryl bromide) separated by a flexible ether linker. This unique architecture allows for the rapid generation of chemical diversity, making it indispensable in the development of kinase inhibitors, ALDH1A3 antagonists, and anti-inflammatory agents.

Part 1: Chemical Identity & Structural Analysis[1] Physicochemical Profile

The molecule consists of two benzene rings connected by an oxymethyl linker. The meta-substitution pattern on both rings is crucial; it imparts a "bent" conformation often required to fit

into the ATP-binding pockets of kinases or the hydrophobic channels of enzymes like Aldehyde Dehydrogenase (ALDH).

Property	Value
IUPAC Name	3-[(3-Bromophenyl)methoxy]benzaldehyde
CAS Number	137489-76-0
Molecular Formula	C ₁₄ H ₁₁ BrO ₂
Molecular Weight	291.14 g/mol
LogP (Predicted)	~3.8 (Lipophilic, requires organic co-solvents)
H-Bond Acceptors	2 (Ether oxygen, Carbonyl oxygen)
H-Bond Donors	0
Physical State	White to pale yellow crystalline solid

Structural Significance

- The Aldehyde Handle (C-1): A highly reactive electrophile suitable for reductive amination, Wittig olefination, or oxidation to carboxylic acids.
- The Aryl Bromide Handle (C-3'): A robust partner for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).
- The Ether Linker: Provides rotational freedom, allowing the two aromatic domains to adopt optimal binding geometries within protein active sites.

Part 2: Synthetic Methodology (The "How-To") Protocol: Regioselective Williamson Ether Synthesis

The most robust route to this scaffold is the SN₂ reaction between 3-hydroxybenzaldehyde and 3-bromobenzyl bromide.

Critical Scientific Insight: While strong bases like Sodium Hydride (NaH) are faster, they often lead to side reactions (e.g., Cannizzaro disproportionation of the aldehyde). As an expert

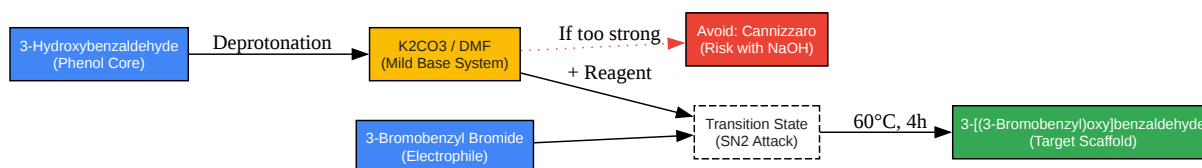
recommendation, I prescribe the use of Potassium Carbonate (K_2CO_3) in DMF or Acetone. This mild, heterogeneous base system minimizes aldehyde degradation while effectively deprotonating the phenol.

Step-by-Step Workflow

- Reagent Prep: Dissolve 3-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).
- Base Activation: Add K_2CO_3 (1.5 equiv) and stir at room temperature for 30 minutes. Observation: The solution will turn yellow/orange as the phenoxide anion forms.
- Alkylation: Dropwise add 3-bromobenzyl bromide (1.1 equiv). If the reaction is sluggish, add a catalytic amount of Tetrabutylammonium Iodide (TBAI) to accelerate the SN_2 attack via the Finkelstein effect.
- Reaction: Heat to $60^\circ C$ for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear.
- Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Hexane if necessary.

Visualization of Synthesis Logic

The following diagram illustrates the synthesis and the critical decision points for purity.



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Caption: Optimized Williamson Ether Synthesis workflow prioritizing aldehyde stability via mild base selection.

Part 3: Reactivity Profile & Functionalization

This molecule is a "divergent point" in library synthesis. You can freeze one end (e.g., the bromide) and vary the other (the aldehyde), or vice versa.

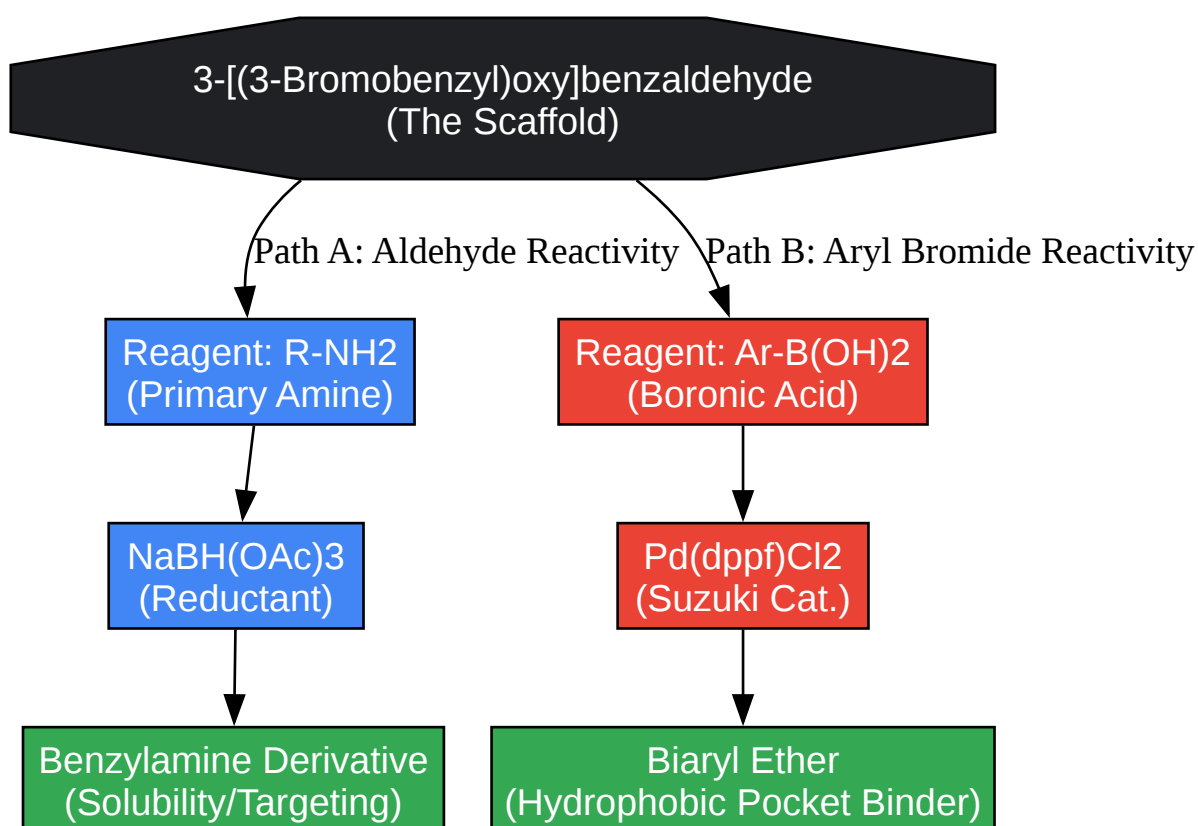
Path A: The Aldehyde Vector (Reductive Amination)

The aldehyde is typically reacted with primary or secondary amines to form imines, which are then reduced (using $\text{NaBH}(\text{OAc})_3$) to form secondary or tertiary amines. This is the primary route for installing solubility-enhancing groups (e.g., morpholines, piperazines) common in drug design.

Path B: The Bromide Vector (Suzuki Coupling)

The aryl bromide is stable under the mild basic conditions of the ether synthesis. It serves as a latent handle for C-C bond formation. Using $\text{Pd}(\text{dppf})\text{Cl}_2$ and an aryl boronic acid, this vector allows the extension of the aromatic system to mimic biaryl pharmacophores found in kinase inhibitors.

Divergent Synthesis Map



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Caption: Orthogonal functionalization pathways allowing independent modification of the aldehyde and bromide handles.

Part 4: Applications in Medicinal Chemistry[1]

ALDH1A3 Inhibitors (Oncology)

Research indicates that benzyloxybenzaldehyde derivatives are potent inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in cancer stem cells (CSCs) and linked to chemotherapy resistance [1].[1]

- Mechanism: The aldehyde group of the scaffold likely interacts with the active site cysteine or mimics the substrate, while the bromobenzyl tail occupies the hydrophobic channel, blocking substrate entry.
- Utility: This specific scaffold allows researchers to optimize the "tail" (bromine end) via Suzuki coupling to maximize hydrophobic interactions within the enzyme pocket.

Kinase Inhibitors (General Class)

The meta-meta ether linkage mimics the geometry of several Type II kinase inhibitors. The bromine atom is often replaced (via coupling) with a hinge-binding motif (like an aminopyrimidine), while the aldehyde is converted to a solubilizing tail. This scaffold is structurally analogous to intermediates used in the synthesis of BTK (Bruton's Tyrosine Kinase) inhibitors [2].

Part 5: Quality Control & Characterization

To ensure the integrity of this intermediate before proceeding to costly metal-catalyzed steps, the following criteria must be met:

Technique	Expected Signal (Diagnostic)
¹ H NMR (DMSO-d ₆)	Aldehyde: Singlet at ~9.9 ppm (1H). Benzylic CH ₂ : Singlet at ~5.2 ppm (2H). Aromatic: Multiplets 7.0–7.8 ppm (8H).
¹³ C NMR	Carbonyl: Peak at ~192 ppm. Benzylic Carbon: Peak at ~69 ppm.
Mass Spec (ESI)	[M+H] ⁺ : 291.0/293.0 (1:1 ratio due to ⁷⁹ Br/ ⁸¹ Br isotopes). This isotopic pattern is the primary confirmation of the bromine atom's presence.
Melting Point	50–55°C (Sharp range indicates high purity).

References

- M.D.P.I. (2020). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available at: [\[Link\]](#)
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocol. Available at: [\[Link\]](#)

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